4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Description
4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid is a structurally complex organic compound characterized by a central oxobutanoic acid backbone. Key functional groups include:
- 2,5-Dimethylanilino substituent: A para-substituted aromatic amine with methyl groups at positions 2 and 3. This moiety contributes to lipophilicity and steric effects.
- 4-Oxobutanoic acid: A ketone-carboxylic acid system that may influence acidity (pKa) and coordination properties.
Properties
IUPAC Name |
4-(2,5-dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-3-4-10(2)11(7-9)16-13(18)8-12(14(19)20)15-5-6-17/h3-4,7,12,15,17H,5-6,8H2,1-2H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFPWOPFHJEHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of 2,5-dimethylaniline. This intermediate is then reacted with appropriate reagents to introduce the hydroxyethylamino and oxobutanoic acid groups. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with different reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid may be employed in the study of enzyme mechanisms and inhibition. Its structural features allow it to interact with specific biological targets.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to undergo various chemical transformations makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may contribute to the development of new materials and technologies.
Mechanism of Action
The mechanism by which 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and experimental data.
Comparison with Similar Compounds
Solubility and Polarity
- The target compound’s 2-hydroxyethylamino group enhances aqueous solubility compared to analogs with non-polar substituents (e.g., cyclohexenylethylamino in or ethyl in ).
- Chlorinated analogs (e.g., ) exhibit lower solubility due to increased molecular weight and halogen hydrophobicity.
- The (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid () is water-insoluble, highlighting the impact of α,β-unsaturation on polarity.
Acidity and Reactivity
- The carboxylic acid moiety in all compounds contributes to acidity, but substituents modulate pKa:
Biological Activity
4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered attention in recent pharmacological studies. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H18N2O4
- Molecular Weight : 250.29 g/mol
- CAS Number : 15519-86-5
The presence of functional groups such as amino and hydroxyl enhances its biological interactions, making it a candidate for further investigation.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated significant antiproliferative activity against human tumor cell lines, leading to G2/M phase arrest in the cell cycle .
- Anti-Angiogenic Effects : The compound may also exert anti-angiogenic effects, which are crucial in preventing tumor growth and metastasis by inhibiting the formation of new blood vessels .
- Microtubule Disruption : Similar to other anticancer agents, it disrupts microtubule formation, which is essential for mitosis and cellular integrity .
Biological Activity Data
The biological activity of 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid was evaluated through various assays. Below is a summary of findings from key studies:
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| HT-29 (Colon Cancer) | 0.5 | Significant antiproliferative activity |
| EA.hy926 (Endothelial) | 0.15 | Anti-angiogenic effects |
| HCT-116 | 0.04 | Cell cycle arrest in G2/M phase |
Case Studies
Several case studies have highlighted the compound's therapeutic potential:
-
Case Study on Anticancer Activity :
- In a study involving multiple cancer cell lines, the compound showed varying degrees of cytotoxicity. The most notable activity was observed in colon cancer cells (HT-29), where an IC50 value of 0.5 μM indicated potent antiproliferative effects.
-
Case Study on Angiogenesis :
- A separate investigation into its anti-angiogenic properties revealed that treatment with this compound significantly reduced endothelial cell migration and tube formation in vitro, suggesting its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
